Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 72349-01-0. It has a molecular weight of 303.361. The compound is solid in physical form and has a purity of 95%1.
Synthesis Analysis
While specific synthesis methods for Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate are not readily available, piperidones, which this compound is a derivative of, are known to serve as precursors to the piperidine ring2. A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine2.
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H21N3O3/c20-15-17-8-11-19(15)14-6-9-18(10-7-14)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,20)1. This code represents the compound’s molecular structure.
Chemical Reactions Analysis
Specific chemical reactions involving Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate are not readily available. However, piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc2.Physical And Chemical Properties Analysis
This compound has a melting point of 137 - 138 degrees Celsius1. It is solid in physical form1.Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Anti-bacterial Study : Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showing moderate to talented antibacterial activity. The synthesis involved the use of ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate (Khalid et al., 2016).
Antituberculosis Activity : A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues revealed the synthesis of compounds with significant antituberculosis activity. The research involved the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates (Jeankumar et al., 2013).
Antimicrobial Activity : Vankadari et al. (2013) synthesized a series of compounds with significant antibacterial and moderate antifungal activities. The compounds were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin and characterized for their biological activities (Vankadari et al., 2013).
Chiral Auxiliary in Chemical Synthesis
- Kinetic Resolution Using 2-oxoimidazolidine-4-carboxylate : Kubota et al. (1994) investigated a kinetic resolution process using 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary. The study explored stereospecific amination for the synthesis of compounds (Kubota et al., 1994).
Drug Discovery and Medicinal Chemistry
Discovery of NMDA Receptor Ligands : Wright et al. (1999) identified 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, showing potential applications in Parkinson's disease treatment (Wright et al., 1999).
Synthesis of Anti-Alzheimer's Agents : Gupta et al. (2020) synthesized N-benzylated derivatives based on the lead compound donepezil, used for Alzheimer's disease treatment. The study showed that these derivatives exhibited an excellent anti-Alzheimer's profile (Gupta et al., 2020).
Anti-leukemic Activity : Guillon et al. (2018) synthesized a compound with cytotoxic potential against leukemia cell lines. The study involved the synthesis of 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline (Guillon et al., 2018).
Inhibition of Angiotensin-Converting Enzyme : Hayashi et al. (1989) investigated derivatives of 2-oxoimidazolidine-4-carboxylic acid for their angiotensin-converting enzyme inhibitory activities, indicating potential applications in hypertension treatment (Hayashi et al., 1989).
Anti-Inflammatory Compound Discovery : Burayk et al. (2022) explored the efficacy of new benzimidazole piperidine and phenoxy pyridine derivatives as anti-inflammatory agents, highlighting their potential in inflammatory therapy (Burayk et al., 2022).
Safety And Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling1.
Future Directions
As of now, there is no specific information available on the future directions of this compound. However, given its structural similarity to piperidones, it may be of interest in the development of new pharmaceuticals and in the study of biological processes2.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary sources or professionals in the field for more detailed and specific information.
properties
IUPAC Name |
benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-15-17-8-11-19(15)14-6-9-18(10-7-14)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMRUBYTEPLEJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCNC2=O)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634395 | |
Record name | Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | |
CAS RN |
72349-01-0 | |
Record name | Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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